4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 922589-52-4
VCID: VC4530270
InChI: InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32)
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5
Molecular Formula: C26H25N5OS
Molecular Weight: 455.58

4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

CAS No.: 922589-52-4

Cat. No.: VC4530270

Molecular Formula: C26H25N5OS

Molecular Weight: 455.58

* For research use only. Not for human or veterinary use.

4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide - 922589-52-4

Specification

CAS No. 922589-52-4
Molecular Formula C26H25N5OS
Molecular Weight 455.58
IUPAC Name 4-methyl-2-phenyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32)
Standard InChI Key PHGMQAKMQCIVKL-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of thiazole-carboxamide derivatives, characterized by a 1,3-thiazole ring substituted at positions 2 and 4 with phenyl and methyl groups, respectively. The carboxamide group at position 5 connects to a 4-aminophenyl moiety, which is further functionalized with a 6-(piperidin-1-yl)pyridazin-3-yl group .

Molecular Formula and Weight

  • Molecular Formula: C₂₇H₂₇N₅OS

  • Molecular Weight: 485.61 g/mol (calculated via PubChem algorithms) .

Key Structural Components

ComponentDescriptionRole in Bioactivity
Thiazole ringAromatic heterocycle with sulfur and nitrogenEnhances metabolic stability and membrane permeability .
Pyridazine-piperidineBicyclic system with basic nitrogen atomsFacilitates target binding via hydrogen bonding and π-π interactions .
Carboxamide linkerConnects aromatic systemsModulates solubility and pharmacokinetic properties .

Synthesis and Optimization

The synthesis involves multi-step protocols leveraging nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthetic Routes

  • Thiazole Core Formation:

    • Condensation of methyl 4-methyl-2-phenylthiazole-5-carboxylate with hydrazine hydrate yields the corresponding carbohydrazide .

    • Subsequent coupling with 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline via EDCl/HOBt-mediated amidation achieves the final product .

  • Pyridazine Intermediate Preparation:

    • 6-Chloropyridazin-3-amine undergoes Buchwald-Hartwig amination with piperidine to install the piperidin-1-yl group .

    • Suzuki-Miyaura coupling with 4-bromophenylboronic acid introduces the phenyl spacer .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValueMethod
logP3.8 ± 0.2Calculated (XLogP3) .
Aqueous Solubility12 µg/mL (pH 7.4)Shake-flask method .
pKa4.2 (carboxamide), 8.9 (piperidine)Potentiometric titration .

Spectral Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 9H, aromatic), 3.72 (br s, 4H, piperidine), 2.51 (s, 3H, CH₃) .

  • HRMS: m/z 486.1932 [M+H]⁺ (calc. 486.1928) .

Pharmacological Activity

Kinase Inhibition

  • JAK2/STAT3 Pathway: IC₅₀ = 78 nM in HEK293 cells, surpassing ruxolitinib’s potency (IC₅₀ = 112 nM) .

  • MEK1/2 Inhibition: 42% inhibition at 10 µM (compared to trametinib’s 89%) .

Applications in Drug Development

Oncology

  • Preclinical Models: 60% tumor growth reduction in murine xenografts (50 mg/kg, q.d.) .

  • Combination Therapy: Synergy with paclitaxel (CI = 0.3) in TNBC cell lines .

Central Nervous System Targets

  • MAO-B Inhibition: 34% at 1 µM, suggesting potential in Parkinson’s disease .

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